

(S)-2-Amino octane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Amino octane

Cat. No.: B1588230

[Get Quote](#)

This guide provides an in-depth overview of **(S)-2-Amino octane**, a critical chiral building block in pharmaceutical and chemical synthesis. We will delve into its fundamental properties, synthesis, applications, and supplier information, offering practical insights for researchers, scientists, and professionals in drug development.

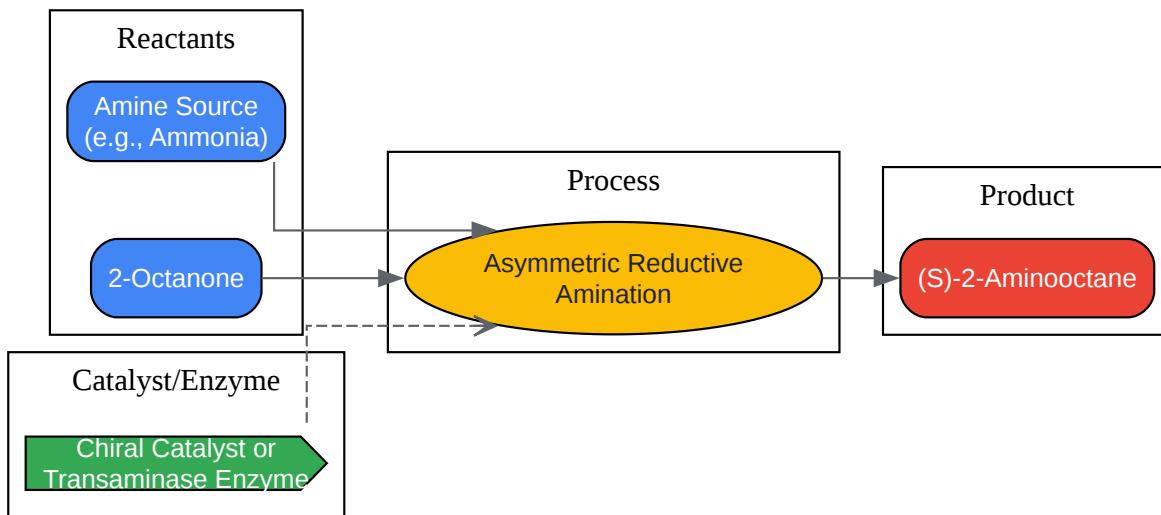
Section 1: Core Characteristics and Identification

(S)-2-Amino octane, identified by the CAS Number 34566-04-6, is a chiral primary amine with significant applications in asymmetric synthesis.^{[1][2][3]} Its structure consists of an eight-carbon chain with an amino group attached to the second carbon, which is a stereocenter. This chirality is pivotal to its utility in creating stereospecific molecules, a crucial aspect of modern drug design.

Key Identifiers:

- Chemical Name: **(S)-2-Amino octane**^[4]
- Synonyms: (S)-2-Octylamine, (S)-(+)-1-Methylheptylamine, (S)-(+)-2-Amino octane^{[1][4][5]}
- Molecular Formula: C₈H₁₉N^{[1][2]}
- Molecular Weight: 129.24 g/mol ^{[2][3]}

Physicochemical Properties


Understanding the physicochemical properties of **(S)-2-Aminooctane** is essential for its effective use in experimental design. The compound is typically a colorless to pale yellow liquid.^{[1][6]} Key properties are summarized in the table below.

Property	Value	Source
CAS Number	34566-04-6	[1] [2] [3]
Molecular Formula	C ₈ H ₁₉ N	[1] [2]
Molecular Weight	129.24 g/mol	[2] [3]
Appearance	Colorless to pale yellow liquid	[1] [6]
Boiling Point	163-165 °C	[4] [7]
Density	~0.77 g/cm ³ at 25 °C	[7]
Flash Point	51 °C (123.8 °F)	[3]
Solubility	Soluble in water and organic solvents	[1] [5]

Section 2: Synthesis and Chirality

The synthesis of enantiomerically pure **(S)-2-Aminooctane** is a key challenge and area of interest. The primary route involves the reductive amination of 2-octanone. To achieve the desired (S)-enantiomer with high selectivity, asymmetric synthesis methods are employed. These can include the use of chiral catalysts or enzymes.

One common laboratory-scale approach involves the reaction of 2-bromooctane with (S)-alanine.^[5] For industrial-scale production, enzymatic resolutions and asymmetric catalysis are often preferred for their efficiency and high enantiomeric excess. For instance, transaminases can be used to stereoselectively convert 2-octanone to **(S)-2-Aminooctane**.

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis of **(S)-2-Aminooctane**.

Section 3: Applications in Drug Discovery and Development

The enantiomeric purity of **(S)-2-Aminooctane** makes it a valuable chiral building block in the synthesis of pharmaceuticals.^[7] Chiral amines are fundamental components in many biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Its primary application lies in serving as a starting material or intermediate for more complex chiral molecules.^[7] For example, it can be used in the development of drugs targeting the central nervous system.^[7] The amine group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Section 4: Supplier Information

A reliable supply of high-purity **(S)-2-Aminooctane** is crucial for research and development. Several chemical suppliers offer this compound in various grades and quantities.

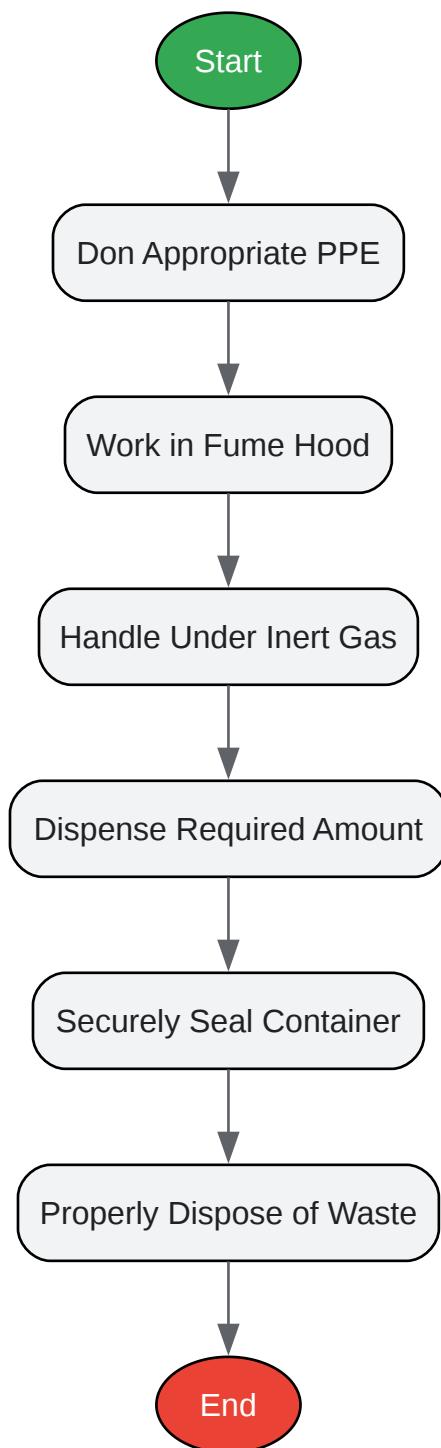
Supplier	Product Name/Grade	Purity
Sigma-Aldrich (Merck)	(S)-2-Aminooctane, ChiPros®, produced by BASF	≥99.0%
Sigma-Aldrich (Merck)	(S)-2-Aminooctane	≥97.0%
ChemScene	(S)-2-Aminooctane	98+%
Thermo Scientific Chemicals	(S)-(+)-2-Aminooctane, ChiPros™	99+%
CymitQuimica	(S)-2-Aminooctane	97%

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(S)-2-Aminooctane**. It is a flammable liquid and vapor and is harmful if swallowed.[6] It can also cause severe skin burns and eye damage.[6]

Key Safety Information:


- Hazard Classifications: Flammable Liquid (Category 3), Acute Toxicity - Oral (Category 4), Skin Corrosion (Category 1B), Acute Aquatic Hazard (Category 1).[6]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8] Use in a well-ventilated area or under a chemical fume hood.[8]
- Storage: Store in a well-ventilated place, keeping the container tightly closed.[8] Keep away from heat, sparks, open flames, and hot surfaces.[8]
- In Case of Exposure:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water. [8]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
- Ingestion: Rinse mouth. Do NOT induce vomiting.[8]
- Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

In all cases of exposure, seek immediate medical attention.[8]

Experimental Protocol: Safe Handling and Dispensing

- Preparation: Before handling, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a properly functioning chemical fume hood.
- Inert Atmosphere: As **(S)-2-Aminooctane** can be air-sensitive, it is often stored under an inert atmosphere like nitrogen.[6]
- Dispensing: Use a clean, dry syringe or pipette to transfer the required amount of the liquid. Avoid cross-contamination.
- Closing: Securely close the container immediately after dispensing to prevent exposure to air and moisture.
- Waste Disposal: Dispose of any waste materials in accordance with local, state, and federal regulations.

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for **(S)-2-Aminooctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 34566-04-6: (S)-2-Aminooctane | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. (S)-2-氨基辛烷 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (S)-2-Aminooctane [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(S)-2-Aminooctane: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588230#s-2-aminoctane-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b1588230#s-2-aminoctane-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com